molecular formula C15H23N3O5S B1383823 Sulpiride N-Oxide CAS No. 2214214-03-4

Sulpiride N-Oxide

Cat. No.: B1383823
CAS No.: 2214214-03-4
M. Wt: 357.4 g/mol
InChI Key: GODSKNGSDVZJGQ-UHFFFAOYSA-N
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Description

Sulpiride N-Oxide is a derivative of sulpiride, a selective dopamine D2 receptor antagonist primarily used in the treatment of schizophrenia and other psychotic disorders . This compound retains the core structure of sulpiride but includes an additional oxygen atom, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulpiride N-Oxide can be synthesized through the oxidation of sulpiride. Common oxidizing agents used for this transformation include sodium percarbonate, sodium perborate in acetic acid, and urea-hydrogen peroxide adduct . These reactions typically occur under mild conditions and can yield high amounts of the desired N-oxide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using the aforementioned reagents. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sulpiride N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can revert the N-oxide back to the parent sulpiride compound.

    Substitution: N-Oxides can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulpiride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sulpiride N-Oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.

    Biology: Investigated for its potential effects on dopamine receptors and other biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neuropsychiatric disorders.

Mechanism of Action

Sulpiride N-Oxide exerts its effects primarily through its interaction with dopamine D2 and D3 receptors . The N-oxide group may enhance or modify the binding affinity and selectivity of the compound for these receptors. In silico studies suggest that sulpiride and its derivatives interact with specific amino acid residues (Asp-119 and Phe-417) in the dopamine receptors . This interaction is crucial for the compound’s pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulpiride N-Oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other similar drugs. This modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall therapeutic efficacy.

Properties

IUPAC Name

N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S/c1-3-18(20)8-4-5-11(18)10-17-15(19)13-9-12(24(16,21)22)6-7-14(13)23-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODSKNGSDVZJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130807
Record name Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214214-03-4
Record name Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2214214-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-(aminosulfonyl)-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2214214034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZAMIDE, 5-(AMINOSULFONYL)-N-((1-ETHYL-1-OXIDO-2-PYRROLIDINYL)METHYL)-2-METHOXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP7PVN2DZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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